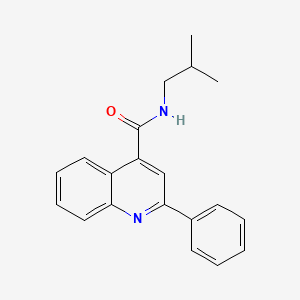

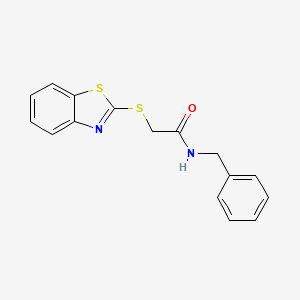

9-ethyl-6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research compound "9-ethyl-6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one" falls within the category of carbazole derivatives, known for diverse applications in materials science and organic chemistry. While specific studies directly on this compound are limited, analogs have been synthesized and studied for their structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of related carbazole derivatives involves multi-step reactions, starting from carbazole precursors followed by alkylation, acylation, or other modifications. For example, the synthesis of 1,n-di-[3,6-di-(9-carbazolyl)-9-carbazolyl]alkanes illustrates a method that could be adapted for our compound, involving reactions with electron acceptors like tetracyanoethylene and tetranitromethane under controlled conditions (Özgün, Asker, & Zeybek, 2017).

Molecular Structure Analysis

Carbazole derivatives display a wide array of molecular arrangements and bonding patterns, as demonstrated by their charge-transfer complexations and molecular frameworks. Structural analysis is often performed using computational and spectroscopic methods, revealing detailed information about the electron distribution and molecular conformation (Percec et al., 2002).

Chemical Reactions and Properties

Carbazoles interact with various chemical agents leading to complexation, polymerization, and formation of heterocycles. These reactions are influenced by the functional groups attached to the carbazole core. For example, the interaction with tetracyanoethylene and tetranitromethane results in charge-transfer complexes, highlighting the donor-acceptor relationship critical in materials science (Özgün, Asker, & Zeybek, 2017).

Physical Properties Analysis

Carbazole derivatives exhibit unique physical properties such as solubility, melting points, and optical properties. These characteristics depend largely on the molecular structure and substitution patterns. Studies on related compounds, like poly(2-ethynyl-9-substituted carbazoles), provide insights into how different substituents affect these physical properties (Percec et al., 2002).

Applications De Recherche Scientifique

Synthesis and Material Development

Carbazole derivatives, such as 9-(ethyl)-3,6-bis(4,4′-dimethoxydiphenylaminyl)-carbazole, have been synthesized and investigated for their thermal, optical, and electrochemical properties. These compounds exhibit high thermal stability and are studied for their potential as hole-transporting materials in solid-state dye-sensitized solar cells, showing a significant influence of the purity of these molecules on photovoltaic performance, highlighting the importance of synthesis and purification methods in material science applications (Degbia et al., 2016).

Photophysical Characterization

Research has focused on tuning the solution-phase photophysics of carbazole derivatives to study their sensitivity to solvent polarity and their behavior in different solvents. The fluorescence properties of these compounds, such as 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), are explored in detail, providing insights into their potential applications in sensing and molecular electronics (Ghosh et al., 2013).

Biological Activity

Some carbazole derivatives have been synthesized and evaluated for their potential antitumor and antifilarial activities. For example, compounds like 9-ethyl-6-hydroxycarbazolequinone have shown inhibitory activities against certain strains of Toxoplasma gondii, a parasitic protozoan, suggesting their potential as novel therapeutic agents (Bouaziz et al., 2002).

Optical and Electrochemical Studies

Investigations into the optical properties and fluorescence quenching of carbazole-containing push-pull chromophores by silver nanoparticles have provided detailed insights into their interactions. These studies explore the potential of carbazole derivatives in developing new optoelectronic devices and sensors, highlighting their versatile applications in scientific research (Asiri et al., 2017).

Propriétés

IUPAC Name |

9-ethyl-6-(2-methylpropoxy)-3,4-dihydro-2H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-4-19-16-9-8-13(21-11-12(2)3)10-15(16)14-6-5-7-17(20)18(14)19/h8-10,12H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYKFUMUJEPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OCC(C)C)C3=C1C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)

![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)

![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)

![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![rac-(1S,5R)-6-(3-methylbut-2-en-1-yl)-3-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5577184.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)